1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole derivatives are known for their biological importance . Some 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans were synthesized and screened for in-silico studies and in-vitro antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involved the preparation of benzo[d]oxazole-2-thiol by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide . Then 2-hydrazinylbenzo[d]oxazole was synthesized from the reaction of the compound with hydrazine hydrate in the presence of alcohol .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by their physical data, FTIR, 1H-NMR, and 13CNMR spectral data .Chemical Reactions Analysis
The synthesized 2-hydrazinylbenzo[d]oxazole was reacted with aromatic aldehydes to give Schiff base, 2-(2-benzylidene-hydrazinyl)benzo[d]oxazole derivatives . The title compounds, formazan derivatives, were prepared by a reaction of benzene diazonium chloride .Physical And Chemical Properties Analysis
DFT calculation data confirmed that most of the molecules were soft molecules with electrophilic nature .Scientific Research Applications
Antimicrobial Activity
Recent computational studies and in-vitro experiments have highlighted the antimicrobial potential of benzoxazole derivatives. Specifically, these compounds have been synthesized and screened for their ability to combat various microbial strains. Molecular docking against the 4URO receptor showed that certain molecules among these derivatives exhibited significant activity, with one particular molecule achieving a maximum dock score of (-) 8.0 kcal/mol. This suggests a stable ligand-receptor interaction, which is crucial for antimicrobial efficacy .
Molecular Docking and Simulation
The benzoxazole derivatives have been validated using molecular docking and molecular dynamics (MD) simulation. These computational methods are essential for predicting the interaction between a drug and its target receptor. The MD simulation data reflected stable ligand-receptor interactions, indicating the potential of these compounds as effective drugs .
Binding Energy Analysis
The free binding energy of these compounds has been analyzed using MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis. This analysis helps in understanding the strength and stability of the drug-receptor interaction. One of the synthesized molecules showed a maximum free binding energy, suggesting a strong affinity towards the receptor .
Density Functional Theory (DFT) Calculations
DFT calculations have been employed to understand the electronic properties of these molecules. The data confirmed that most of the molecules were soft with electrophilic nature, which is an important characteristic for the interaction with biological targets. Such calculations are vital for predicting the reactivity and stability of pharmaceutical compounds .
Selective Anion Sensing
A study on a related benzoxazole compound demonstrated its utility as a selective sensor for fluoride anions in solution. The compound exhibited a near-infrared emission peak when interacting with fluoride, making it a useful tool for quantifying fluoride content in various applications .
Fluorescence Emission
Another application of benzoxazole-related compounds is in fluorescence emission. A synthesized compound showed bright red emission with a large Stokes shift, which can be utilized in designing fluorescence-based sensors and imaging agents .
Mechanism of Action
Future Directions
The synthesized molecules were validated using molecular docking, MD simulation, MMPBSA analysis, and DFT calculation . Among all the molecules, one showed maximum activity . The activity profile of the synthesized molecules against tested micro-organisms was found to be significant . This suggests potential
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13-10(8-17-15(24)20-13)18-14(23)11-5-3-7-21(11)16-19-9-4-1-2-6-12(9)25-16/h1-2,4,6,8,11H,3,5,7H2,(H,18,23)(H2,17,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKFWWLTVFOBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CNC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.